Wedelialactone A Selectively Inhibits Caspase-11 Expression, a Property Absent in Demethylwedelolactone
In a direct head-to-head comparison, Wedelialactone A (WEL) uniquely inhibited LPS-induced caspase-11 protein expression in BALB/c 3T3 cells, whereas demethylwedelolactone (DWEL) and other synthetic derivatives did not inhibit caspase-11 expression [1]. This functional divergence is not predicted by their minor structural difference (presence vs. absence of a methoxy group) and represents a critical differentiation point for researchers studying non-canonical inflammasome pathways.
| Evidence Dimension | Caspase-11 protein expression inhibition |
|---|---|
| Target Compound Data | Inhibited caspase-11 expression |
| Comparator Or Baseline | Demethylwedelolactone (DWEL) |
| Quantified Difference | No inhibition observed for DWEL |
| Conditions | BALB/c 3T3 cells, LPS (2 μg/mL, 6h) stimulation, Western blot analysis |
Why This Matters
This unique selectivity enables specific interrogation of caspase-11-mediated pyroptosis, which cannot be achieved using the structurally similar demethylwedelolactone.
- [1] Kobori, M., Yang, Z., Gong, D., Heissmeyer, V., Zhu, H., Jung, Y. K., ... & Yuan, J. (2004). Wedelolactone suppresses LPS-induced caspase-11 expression by directly inhibiting the IKK complex. Cell Death & Differentiation, 11(1), 123-130. View Source
